molecular formula C12H17FN2O B2544659 2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide CAS No. 1218067-30-1

2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide

Cat. No. B2544659
CAS RN: 1218067-30-1
M. Wt: 224.279
InChI Key: XGMLBICNMQKJQY-UHFFFAOYSA-N
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Description

2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years. It belongs to the group of novel psychoactive substances (NPS) that have emerged as a result of the continuous development of new compounds with psychoactive properties. FUB-AMB is a potent agonist of the cannabinoid receptors and has been used in scientific research to study the mechanism of action of these receptors.

Scientific Research Applications

Preclinical Evaluation in Antitumor Applications

2-Amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide and related compounds have been evaluated for their antitumor properties, particularly focusing on benzothiazoles that exhibit selective and potent antitumor activities. These compounds are studied for their ability to induce and biotransform through cytochrome P450 1A1 into active metabolites. The modification of these molecules, including fluorine atom substitution and amino acid conjugation, aims to overcome metabolic inactivation and enhance solubility, stability, and bioavailability. These strategies have led to promising preclinical results in treating breast and ovarian cancer models, demonstrating the potential of these compounds for clinical evaluation (Bradshaw et al., 2002).

Anticonvulsant and Pain-Attenuating Properties

Research into primary amino acid derivatives of similar structures has shown significant anticonvulsant activities, surpassing traditional treatments like phenobarbital in animal models. These studies aim to understand the relationship between chemical structure modifications at the benzylamide site and biological activity, providing insights into developing new treatments for epilepsy and pain management (King et al., 2011).

Development of Radiolabeled Derivatives for PET Imaging

The development of fluorine-18 labeled derivatives for PET imaging applications represents another significant research avenue. These compounds are designed to serve as potent matrix metalloproteinase inhibitors, facilitating the non-invasive imaging of cancerous tissues in small-animal models. The synthesis and initial PET studies of such compounds highlight their potential in improving cancer diagnosis and treatment monitoring (Wagner et al., 2009).

Synthesis and Evaluation of Novel Derivatives

The synthesis of novel derivatives, such as 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, and their evaluation as key intermediates in drug synthesis, exemplify the ongoing research in medicinal chemistry. These studies focus on developing efficient synthetic routes and evaluating the biological activity of the resulting compounds, contributing to the discovery of new therapeutic agents (Hong-rui, 2009).

properties

IUPAC Name

2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-3-11(14)12(16)15(2)8-9-6-4-5-7-10(9)13/h4-7,11H,3,8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMLBICNMQKJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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